molecular formula C10H14BNO3 B14077417 (4-(Morpholin-2-yl)phenyl)boronic acid

(4-(Morpholin-2-yl)phenyl)boronic acid

Cat. No.: B14077417
M. Wt: 207.04 g/mol
InChI Key: BWGXBFABZYYMMU-UHFFFAOYSA-N
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Description

(4-(Morpholin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BNO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Morpholin-2-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-(Morpholin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(Morpholin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Morpholin-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Morpholinophenylboronic acid
  • 4-(Dimethylamino)phenylboronic acid

Comparison: (4-(Morpholin-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a morpholine group.

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

(4-morpholin-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10/h1-4,10,12-14H,5-7H2

InChI Key

BWGXBFABZYYMMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CNCCO2)(O)O

Origin of Product

United States

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